(R)-3-Hydroxycyclopent-1-ene-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Hydroxycyclopent-1-ene-1-carbonitrile is an organic compound characterized by a hydroxyl group attached to a cyclopentene ring with a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Hydroxycyclopent-1-ene-1-carbonitrile typically involves the following steps:
Cyclopentene Formation: The initial step involves the formation of the cyclopentene ring. This can be achieved through cyclization reactions of suitable precursors.
Nitrile Introduction: The nitrile group can be introduced through cyanation reactions, where a suitable leaving group is replaced by a nitrile group using reagents like sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of ®-3-Hydroxycyclopent-1-ene-1-carbonitrile may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and efficiency. Catalysts and specific reaction conditions are tailored to maximize the production rate while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: ®-3-Hydroxycyclopent-1-ene-1-carbonitrile can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Osmium tetroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium cyanide, potassium cyanide.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted cyclopentene derivatives.
Scientific Research Applications
Chemistry
®-3-Hydroxycyclopent-1-ene-1-carbonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving hydroxyl and nitrile groups. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s reactivity and functional groups make it a candidate for drug design and discovery.
Industry
In the industrial sector, ®-3-Hydroxycyclopent-1-ene-1-carbonitrile can be used in the production of specialty chemicals and materials. Its derivatives may find applications in polymers and advanced materials.
Mechanism of Action
The mechanism of action of ®-3-Hydroxycyclopent-1-ene-1-carbonitrile involves its interaction with molecular targets through its hydroxyl and nitrile groups. These functional groups can participate in hydrogen bonding, nucleophilic attacks, and other chemical interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
Cyclopentene-1-carbonitrile: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
3-Hydroxycyclopent-1-ene:
Cyclopent-1-ene-1-carboxylic acid: Contains a carboxylic acid group instead of a nitrile, leading to different chemical properties and reactivity.
Uniqueness
®-3-Hydroxycyclopent-1-ene-1-carbonitrile is unique due to the presence of both hydroxyl and nitrile groups on the cyclopentene ring. This combination of functional groups provides a versatile platform for various chemical reactions and applications, distinguishing it from similar compounds.
Properties
Molecular Formula |
C6H7NO |
---|---|
Molecular Weight |
109.13 g/mol |
IUPAC Name |
(3R)-3-hydroxycyclopentene-1-carbonitrile |
InChI |
InChI=1S/C6H7NO/c7-4-5-1-2-6(8)3-5/h3,6,8H,1-2H2/t6-/m1/s1 |
InChI Key |
IYOLIXRFRLZZCC-ZCFIWIBFSA-N |
Isomeric SMILES |
C1CC(=C[C@@H]1O)C#N |
Canonical SMILES |
C1CC(=CC1O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.